molecular formula C6H10N2OS B1514326 (4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol CAS No. 1033693-18-3

(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol

Cat. No. B1514326
CAS RN: 1033693-18-3
M. Wt: 158.22 g/mol
InChI Key: OQVHEYZFBHVBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol” is a chemical compound with the CAS Number: 1033693-18-3 . It has a molecular weight of 158.22 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10N2OS/c1-4(2)6-5(3-9)10-8-7-6/h4,9H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . For more detailed physical and chemical properties, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Antidotal Effects in Toxicology

(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol, known as 4-methylpyrazole or fomepizole, is increasingly used in the treatment of methanol toxicity. Studies have shown its effectiveness in preventing the toxic metabolization of methanol into formaldehyde and formic acid, which are primarily responsible for toxicity in methanol poisoning. Fomepizole acts as a potent inhibitor of alcohol dehydrogenase, the enzyme involved in this metabolization process, making it a preferred treatment choice due to its longer duration of action and fewer adverse effects compared to traditional treatments like ethanol therapy. This application is significant in both adult and pediatric populations, where it has been used to avert the need for more invasive treatments and manage methanol poisoning effectively (Brown et al., 2001) (Brabander et al., 2005).

Pharmacokinetics and Drug Interactions

Research on 4-methylpyrazole's interaction with other substances, like ethanol, has provided insights into its pharmacokinetics and potential therapeutic implications. The interaction between 4-methylpyrazole and ethanol suggests a mutual inhibitory effect on their metabolism, which may have clinical implications, especially in cases of self-poisoning where patients have ingested multiple substances. Understanding these interactions helps in optimizing the therapeutic use of 4-methylpyrazole in treating methanol and ethylene glycol intoxications (Jacobsen et al., 1996).

Treatment Outcomes and Safety Profiles

The efficacy and safety profile of 4-methylpyrazole in various treatment scenarios, including mixed poisoning cases and in the presence of other alcohols like isopropanol, have been documented. Studies have reported favorable outcomes without long-term sequelae, supporting its role as a reliable antidote. Furthermore, the safety profile of 4-methylpyrazole has been studied in controlled settings, revealing its tolerance at certain dosage levels and providing crucial data for its safe application in clinical scenarios (Bekka et al., 2001) (Jacobsen et al., 1988).

properties

IUPAC Name

(4-propan-2-ylthiadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-4(2)6-5(3-9)10-8-7-6/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVHEYZFBHVBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol
Reactant of Route 2
(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol
Reactant of Route 3
(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol
Reactant of Route 4
(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol
Reactant of Route 5
(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol
Reactant of Route 6
(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.